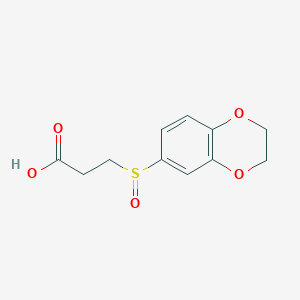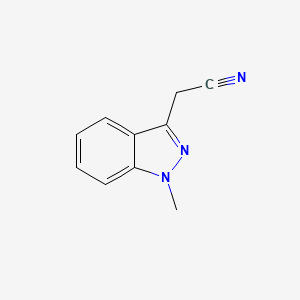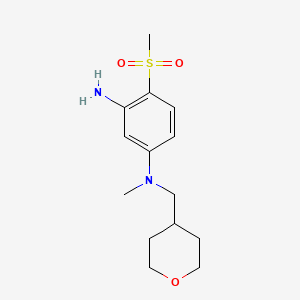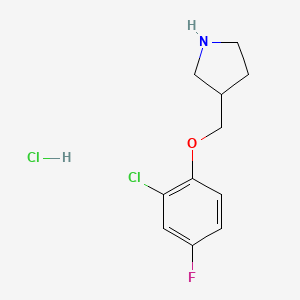
n-Methyl-n-(3-piperidinylmethyl)cyclohexanamine dihydrochloride
Vue d'ensemble
Description
N-Methyl-n-(3-piperidinylmethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2 . It has an average mass of 283.281 Da and a monoisotopic mass of 282.162964 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on a cyclohexanamine core, with a piperidinylmethyl group and a methyl group attached . The presence of the piperidinylmethyl group suggests that this compound may have interesting biological activity.Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.28 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally .Applications De Recherche Scientifique
Analytical Characterization and Detection
N-Methyl-N-(3-piperidinylmethyl)cyclohexanamine dihydrochloride has been studied for its analytical profiles and detection in biological matrices. A method for the analysis and validation using high-performance liquid chromatography (HPLC) electrospray tandem mass spectrometry and ultraviolet (UV) detection was developed for its detection in blood, urine, and vitreous humor. This robust method allows for accurate and precise qualitative and quantitative analysis of such compounds in biological fluids (De Paoli et al., 2013).
Neuropharmacological Research
Various analogues of N-Methyl-N-(3-piperidinylmethyl)cyclohexanamine dihydrochloride have been synthesized and characterized to aid in neuropharmacological research. These compounds, including N-alkyl-arylcyclohexylamines, are believed to act predominantly via antagonism of the N-methyl-D-aspartate (NMDA) receptor. The study of these substances helps in understanding the structural templates and mechanisms underlying dissociative substances (Wallach et al., 2016).
Thermodynamic Properties
Research on the thermodynamic properties of cyclohexanamines, including N-methyl-cyclohexanamine, has been conducted. This includes measuring vapor pressures and deriving molar enthalpies of vaporization. The consistency of experimental data with theoretical calculations supports practical thermochemical calculations (Verevkin & Emel̀yanenko, 2015).
Anticancer Activity
There is research exploring the potential anticancer activity of compounds related to N-Methyl-N-(3-piperidinylmethyl)cyclohexanamine dihydrochloride. For instance, the study on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which included cyclohexanamine as a reactant, evaluated these compounds for their anticancer properties (Kumar et al., 2013).
Propriétés
IUPAC Name |
N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14-10-12;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIVOBCNDUVCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCNC1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(piperidin-3-ylmethyl)cyclohexanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1424504.png)

![3-[(Cyclopentylsulfanyl)methyl]aniline hydrochloride](/img/structure/B1424508.png)


![4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424514.png)

![(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424518.png)
![N-Cyclohexyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1424519.png)
![(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424520.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1424523.png)
![4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424524.png)

